molecular formula C9H13NS B2682896 [(1-Aminopropan-2-yl)sulfanyl]benzene CAS No. 2014-76-8

[(1-Aminopropan-2-yl)sulfanyl]benzene

Cat. No.: B2682896
CAS No.: 2014-76-8
M. Wt: 167.27
InChI Key: GEWLMDUFZJLYOD-UHFFFAOYSA-N
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Description

[(1-Aminopropan-2-yl)sulfanyl]benzene is an organic compound with the molecular formula C₉H₁₃NS and a molecular weight of 167.27 g/mol . This compound is characterized by the presence of a benzene ring substituted with a sulfanyl group and an aminopropyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Aminopropan-2-yl)sulfanyl]benzene typically involves the reaction of benzyl chloride with 2-aminopropanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(1-Aminopropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Aminopropan-2-yl)sulfanyl]benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Aminopropan-2-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfanyl group can form covalent bonds with electrophilic centers, while the aminopropyl group can engage in hydrogen bonding and electrostatic interactions with biological molecules .

Comparison with Similar Compounds

[(1-Aminopropan-2-yl)sulfanyl]benzene can be compared with other similar compounds, such as:

    [(1-Aminopropan-2-yl)sulfanyl]toluene: Similar structure but with a methyl group on the benzene ring.

    [(1-Aminopropan-2-yl)sulfanyl]phenol: Similar structure but with a hydroxyl group on the benzene ring.

    [(1-Aminopropan-2-yl)sulfanyl]aniline: Similar structure but with an amino group on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-phenylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWLMDUFZJLYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)SC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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